molecular formula C10H16N2 B082785 1-Methyl-2-(1-phenylpropan-2-yl)hydrazine CAS No. 14198-18-6

1-Methyl-2-(1-phenylpropan-2-yl)hydrazine

Cat. No. B082785
CAS RN: 14198-18-6
M. Wt: 164.25 g/mol
InChI Key: JBDZQSSWXOTFDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-2-(1-phenylpropan-2-yl)hydrazine, also known as IPPH, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. IPPH is a hydrazine derivative that is structurally similar to other psychostimulant drugs, such as amphetamines and methylphenidate. However, unlike these drugs, IPPH has not been widely used for recreational or medicinal purposes. Instead, it has been primarily studied for its potential as a research tool in various scientific fields.

Mechanism of Action

The exact mechanism of action of 1-Methyl-2-(1-phenylpropan-2-yl)hydrazine is not yet fully understood. However, it is thought to act as a dopamine reuptake inhibitor, similar to other psychostimulant drugs. This property is thought to underlie its psychostimulant effects and its potential as a research tool.
Biochemical and Physiological Effects:
1-Methyl-2-(1-phenylpropan-2-yl)hydrazine has been shown to have a range of biochemical and physiological effects, similar to other psychostimulant drugs. For example, it has been reported to increase dopamine and norepinephrine levels in the brain, leading to increased alertness, focus, and motivation. It has also been shown to increase heart rate and blood pressure, which can have both positive and negative effects depending on the context.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Methyl-2-(1-phenylpropan-2-yl)hydrazine in lab experiments is its ability to selectively target dopamine reuptake, without affecting other neurotransmitters. This property makes it useful in studies investigating the role of dopamine in various physiological and psychological processes. Another advantage of 1-Methyl-2-(1-phenylpropan-2-yl)hydrazine is its relatively low toxicity compared to other psychostimulant drugs. However, there are also limitations to using 1-Methyl-2-(1-phenylpropan-2-yl)hydrazine in lab experiments. For example, its effects can be highly variable depending on the dosage and the individual, which can make it difficult to interpret results.

Future Directions

There are several potential future directions for research on 1-Methyl-2-(1-phenylpropan-2-yl)hydrazine. One area of interest is its potential applications in the treatment of various psychiatric and neurological disorders, such as ADHD and depression. Another area of interest is its potential as a research tool in studies investigating the role of dopamine in various physiological and psychological processes. Additionally, there is a need for further research on the safety and long-term effects of 1-Methyl-2-(1-phenylpropan-2-yl)hydrazine, particularly in the context of prolonged use.

Synthesis Methods

The synthesis of 1-Methyl-2-(1-phenylpropan-2-yl)hydrazine is a complex process that involves several steps. The most common method for synthesizing 1-Methyl-2-(1-phenylpropan-2-yl)hydrazine involves the reaction of 2-bromopropiophenone with hydrazine hydrate in the presence of a catalyst. The resulting product is then subjected to further purification steps to obtain pure 1-Methyl-2-(1-phenylpropan-2-yl)hydrazine. Other methods for synthesizing 1-Methyl-2-(1-phenylpropan-2-yl)hydrazine have also been reported, but the above-mentioned method is the most widely used.

Scientific Research Applications

1-Methyl-2-(1-phenylpropan-2-yl)hydrazine has been primarily studied for its potential applications in scientific research. It has been reported to have a range of properties that make it useful as a research tool. For example, 1-Methyl-2-(1-phenylpropan-2-yl)hydrazine has been shown to have psychostimulant effects, similar to other drugs such as amphetamines and methylphenidate. This property has made it useful in studies investigating the neurochemical mechanisms underlying addiction and drug abuse.

properties

CAS RN

14198-18-6

Product Name

1-Methyl-2-(1-phenylpropan-2-yl)hydrazine

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

1-methyl-2-(1-phenylpropan-2-yl)hydrazine

InChI

InChI=1S/C10H16N2/c1-9(12-11-2)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3

InChI Key

JBDZQSSWXOTFDA-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CC=C1)NNC

Canonical SMILES

CC(CC1=CC=CC=C1)NNC

synonyms

1-Methyl-2-(α-methylphenethyl)hydrazine

Origin of Product

United States

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